2-Iodo-1,3-dimethyl-4-nitrobenzene

Cross-coupling Organometallic chemistry Catalysis

Ortho-substituted aryl bromides often require higher catalyst loadings and prolonged reaction times. 2-Iodo-1,3-dimethyl-4-nitrobenzene leverages the superior oxidative addition of C-I bonds to Pd(0), enabling faster Suzuki-Miyaura couplings with reduced catalyst cost. • Enables tandem nitro reduction/Suzuki sequences for one-pot aniline synthesis. • Achieves >85% yield in pharmaceutical intermediate routes. • Solid at RT (mp 52-54°C) simplifies automated solid dispensing. Supplied with ≥97% purity for reproducible results.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 4102-46-9
Cat. No. B1386277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1,3-dimethyl-4-nitrobenzene
CAS4102-46-9
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])C)I
InChIInChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3
InChIKeyWBYYSBBIRPABFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1,3-dimethyl-4-nitrobenzene – Chemical Profile


2-Iodo-1,3-dimethyl-4-nitrobenzene (CAS 4102-46-9) is a halogenated nitroaromatic compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . Characterized by four distinct ring substituents—an iodine atom, a nitro group, and two methyl groups—it exhibits a melting point of 52.00–54.00°C and is typically supplied as a colorless crystalline solid . The compound's defining feature is the simultaneous presence of a strong electron-withdrawing nitro group and a reactive aryl iodide handle, which collectively govern its utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution pathways .

2-Iodo-1,3-dimethyl-4-nitrobenzene vs. Bromo/Chloro Analogs


The selection of 2-iodo-1,3-dimethyl-4-nitrobenzene over its bromo (2-bromo-1,3-dimethyl-4-nitrobenzene, CAS 60956-25-4) or chloro (2-chloro-1,3-dimethyl-4-nitrobenzene, CAS 35113-96-3) counterparts is dictated by the fundamental reactivity hierarchy of aryl halides in oxidative addition: the C–I bond undergoes oxidative addition to Pd(0) complexes significantly faster than C–Br or C–Cl bonds, with ortho-substituted aryl iodides remaining more reactive than ortho-substituted aryl bromides across phosphine ligand systems . This kinetic advantage translates into higher coupling yields under milder conditions. Moreover, the target compound's distinctive melting point (52–54°C) alters handling and purification protocols compared to the chloro analog (46–47°C), while its higher molecular weight (277.06 g/mol) directly impacts stoichiometric calculations in large-scale syntheses relative to the lighter bromo (230.06 g/mol) and chloro (185.61 g/mol) derivatives . Simple halogen interchange therefore introduces quantifiable deviations in reaction rate, yield, and operational workflow.

2-Iodo-1,3-dimethyl-4-nitrobenzene: Quantitative Differentiation Evidence


Oxidative Addition Rate: Iodide vs. Bromide Advantage

The target iodo compound benefits from the well-established oxidative addition rate order: Ar-I > Ar-Br >> Ar-Cl. Kinetic studies on ortho-substituted aryl halides demonstrate that ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligand systems with Pd(0), despite steric deceleration by ortho substituents . This differential is not merely qualitative; the observed rate constants for ortho-substituted aryl iodides exceed those of ortho-substituted aryl bromides under identical conditions, meaning that 2-iodo-1,3-dimethyl-4-nitrobenzene will undergo oxidative addition faster than its bromo analog (CAS 60956-25-4), enabling shorter reaction times or lower catalyst loadings.

Cross-coupling Organometallic chemistry Catalysis

Melting Point Advantage for Solid Handling

2-Iodo-1,3-dimethyl-4-nitrobenzene exhibits a melting point of 52.00–54.00°C , which is 5–8°C higher than that of its chloro analog, 2-chloro-1,3-dimethyl-4-nitrobenzene (mp 46–47°C ). This difference facilitates easier solid handling at ambient temperatures and provides a distinct melting point range for identity confirmation by mixed melting point depression or DSC. The higher melting point also reduces the risk of softening during warm-weather shipment, a practical consideration for procurement logistics.

Physical property Purification Quality control

Molecular Weight Impact on Stoichiometry

With a molecular weight of 277.06 g/mol , 2-iodo-1,3-dimethyl-4-nitrobenzene is 20.4% heavier than its bromo analog (230.06 g/mol ) and 49.3% heavier than its chloro analog (185.61 g/mol ). This mass difference directly affects the mass of starting material required to deliver one molar equivalent in any reaction. While the heavier iodine atom contributes to higher per-gram cost, the enhanced reactivity (see Evidence Item 1) can compensate by enabling lower excess equivalents or reduced catalyst loading, altering the overall cost-efficiency equation for process-scale procurement.

Process chemistry Scale-up Stoichiometry

Dual Orthogonal Reactivity: Nitro Reduction and Cross-Coupling

The presence of both a nitro group and an iodo substituent on the same aromatic ring enables sequential, orthogonal transformations: the nitro group can be reduced (e.g., SnCl₂, H₂/Pd-C, or Fe/HCl) to an aniline, while the iodo group simultaneously serves as a handle for Suzuki-Miyaura, Negishi, or Sonogashira cross-coupling . This dual reactivity is not available in the non-iodinated analog 1,3-dimethyl-4-nitrobenzene (CAS 89-87-2), which lacks the halogen coupling handle. The target compound thus functions as a single building block for constructing nitrogen-containing biaryls and heterocycles. A disclosed pharmaceutical synthesis achieved >85% yield in incorporating the iodo group into an anti-cancer drug precursor using this compound, a benchmark that the non-iodinated or bromo analog cannot match without additional halogenation steps .

Synthetic methodology Orthogonal functionalization Heterocyclic synthesis

High Purity Specification vs. Research Grade

Commercially, 2-iodo-1,3-dimethyl-4-nitrobenzene is available at a minimum purity of 97% (abcr ), compared to the standard 95% purity often quoted for general research-grade halogenated nitroaromatics (e.g., AKSci lists 95% for the same compound ). For the bromo analog, Bidepharm also specifies 97% purity, establishing parity at the top end, but the 97% specification for the iodo compound is less common across vendors, making abcr's supply a differentiated procurement option for users requiring verified high purity without additional in-house purification.

Quality specification Purity analysis Procurement standard

Density Advantage in Phase Separation

The predicted density of 2-iodo-1,3-dimethyl-4-nitrobenzene is 1.8±0.1 g/cm³, with a boiling point of 316.6±37.0°C at 760 mmHg . These values reflect the contribution of the heavy iodine atom; the chloro analog has a lower predicted density of 1.273±0.06 g/cm³ . The higher density and boiling point of the iodo compound influence its behavior during solvent extraction (organic layer identification) and vacuum distillation, respectively, providing operational markers that distinguish it from lighter halogenated analogs during workup and purification.

Physical property Distillation Solubility

Key Applications for 2-Iodo-1,3-dimethyl-4-nitrobenzene


Suzuki-Miyaura Coupling for Ortho-Substituted Biaryls

The superior oxidative addition rate of the aryl iodide bond relative to the bromo analog makes 2-iodo-1,3-dimethyl-4-nitrobenzene the optimal electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids. Users can expect faster reaction times or lower Pd catalyst loadings (e.g., 0.5–1.0 mol% vs. 1–2 mol% for the bromo analog), directly reducing catalyst cost and minimizing residual palladium in the biaryl product. This advantage is particularly relevant for medicinal chemistry labs synthesizing ortho-substituted biaryl libraries where the nitro group can subsequently be reduced to an amine for further elaboration.

One-Pot Nitro Reduction and Cross-Coupling

The coexistence of a reducible nitro group and a cross-coupling-competent iodo group on the same ring enables tandem reaction sequences. A validated protocol involves: (1) SnCl₂-mediated reduction of the nitro group to the corresponding aniline, followed by (2) in situ Suzuki-Miyaura coupling at the iodo position. This two-step, one-pot strategy eliminates the need for intermediate isolation and directly yields 2-aryl-3,5-dimethylaniline derivatives—privileged scaffolds in kinase inhibitor programs. The >85% yield benchmark reported for pharmaceutical intermediate synthesis supports procurement of this specific building block over its non-iodinated or bromo counterparts.

Negishi Cross-Coupling for Agrochemical Intermediates

The iodine atom's leaving group ability facilitates Negishi coupling with alkylzinc reagents, enabling the introduction of alkyl substituents ortho to the nitro group. This transformation is sluggish or low-yielding with the corresponding aryl bromide or chloride under identical conditions . Agrochemical discovery teams synthesizing substituted nitroaromatic herbicides or fungicides can utilize this compound to install diverse alkyl chains with predictable regiochemistry, leveraging the 97% purity specification from qualified suppliers to ensure reproducible coupling yields.

Density-Driven Phase Separation in Parallel Synthesis

The high predicted density of 1.8±0.1 g/cm³ distinguishes 2-iodo-1,3-dimethyl-4-nitrobenzene from its lighter chloro analog (density ~1.27 g/cm³) during liquid-liquid extraction steps. In automated parallel synthesis workstations, this density difference ensures the iodo compound consistently partitions into the lower organic phase when using dichloromethane or chloroform as extraction solvents, reducing phase-identification errors and improving workflow reliability. This property, combined with its solid state at room temperature (mp 52–54°C), simplifies automated solid dosing on robotic synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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